2-Bromo-4-(bromomethyl)thiazole hydrobromide
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Overview
Description
2-Bromo-4-(bromomethyl)thiazole hydrobromide is a chemical compound with the molecular formula C4H4Br3NS. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is often used in organic synthesis and various chemical reactions due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(bromomethyl)thiazole hydrobromide typically involves the bromination of thiazole derivatives. One common method includes the reaction of thiazole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(bromomethyl)thiazole hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new thiazole derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of thiazole derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
The major products formed from these reactions include various thiazole derivatives, such as thiazole amines, thiazole thiols, sulfoxides, and sulfones. These products have diverse applications in organic synthesis and medicinal chemistry.
Scientific Research Applications
2-Bromo-4-(bromomethyl)thiazole hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Medicine: It serves as a precursor in the development of pharmaceutical agents, including antimicrobial and anticancer drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(bromomethyl)thiazole hydrobromide involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity and the presence of bromine atoms make it a versatile compound for biochemical interactions. It can act as an enzyme inhibitor, receptor modulator, or reactive intermediate in various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,3-thiazole: A simpler thiazole derivative with similar reactivity but fewer functional groups.
2-Bromo-4-methylthiazole: Another thiazole derivative with a methyl group instead of a bromomethyl group.
Uniqueness
2-Bromo-4-(bromomethyl)thiazole hydrobromide is unique due to the presence of two bromine atoms and a bromomethyl group, which enhance its reactivity and versatility in chemical synthesis. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C4H4Br3NS |
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Molecular Weight |
337.86 g/mol |
IUPAC Name |
2-bromo-4-(bromomethyl)-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C4H3Br2NS.BrH/c5-1-3-2-8-4(6)7-3;/h2H,1H2;1H |
InChI Key |
AAHOUYUKVQMUOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)Br)CBr.Br |
Origin of Product |
United States |
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